molecular formula C9H8F3NO2 B13028182 (3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13028182
M. Wt: 219.16 g/mol
InChI Key: DLLOGGPSRBCEGD-ZETCQYMHSA-N
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Description

(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine ( 1212817-91-8) is a chiral building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a benzofuran core scaffold, a privileged structure in drug discovery known for its wide range of biological activities . The stereospecific (R)-configuration at the 3-position is critical for selective interactions with biological targets. The 6-trifluoromethoxy substituent enhances the molecule's metabolic stability and influences its lipophilicity and binding affinity. The primary amine functional group provides a versatile handle for synthetic derivatization, allowing researchers to develop more complex molecules for screening. Compounds based on the dihydrobenzofuran scaffold are frequently investigated for their potential in developing therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3R)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2/t7-/m0/s1

InChI Key

DLLOGGPSRBCEGD-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Formation of the Dihydrobenzo[b]furan Core

  • Starting materials often include substituted phenols or halogenated benzenes that undergo intramolecular cyclization to form the benzofuran ring.
  • Common methods involve transition-metal catalyzed cyclization (e.g., palladium-catalyzed coupling) or acid/base-promoted cyclization.
  • The cyclization step is critical to set the framework for further functionalization.

Introduction of the Trifluoromethoxy Group

  • The trifluoromethoxy substituent can be introduced by nucleophilic aromatic substitution using trifluoromethoxide sources or by electrophilic trifluoromethoxylation reagents.
  • Reaction conditions typically require low temperatures and anhydrous solvents to prevent side reactions.
  • The position-specific substitution (at the 6-position) is controlled by the directing effects of other substituents and the reaction conditions.

Installation of the Chiral Amine Functionality

  • The amine group at the 3-position is introduced via stereoselective amination of a suitable intermediate, such as a ketone or halide precursor.
  • Enantioselective catalytic methods or chiral auxiliaries may be employed to achieve the (3R) stereochemistry.
  • Alternatively, racemic mixtures can be resolved using chiral chromatography or crystallization techniques.

Purification and Characterization

  • Purification is typically performed by column chromatography, recrystallization, or preparative HPLC to ensure high enantiomeric excess and chemical purity.
  • Characterization includes NMR spectroscopy, mass spectrometry, chiral HPLC, and elemental analysis to confirm structure and stereochemistry.

Reaction Conditions and Reagents

Step Typical Reagents/Conditions Notes
Dihydrobenzo[b]furan formation Pd-catalyst, base (e.g., K2CO3), solvent (DMF, DMSO), 80-120°C Transition-metal catalysis common
Trifluoromethoxy introduction Trifluoromethoxide salts or electrophilic reagents, anhydrous solvent, low temp (-20 to 0°C) Sensitive to moisture, requires inert atmosphere
Chiral amination Chiral catalysts (e.g., chiral ligands with metals), or chiral auxiliaries, mild base, room temp Enantioselectivity critical
Purification Silica gel chromatography, chiral HPLC, recrystallization Ensures stereochemical purity

Research Findings and Optimization

  • Studies indicate that the electron-withdrawing trifluoromethoxy group enhances the metabolic stability and lipophilicity of the compound, which is beneficial for biological activity.
  • Stereochemical control at the 3-position is crucial as the (3R) enantiomer shows distinct biological properties compared to the (3S) form.
  • Optimization of the trifluoromethoxy installation step is essential to avoid over-substitution or side reactions, often requiring careful control of temperature and reagent stoichiometry.
  • Industrial-scale synthesis may incorporate continuous flow reactors to improve reaction efficiency and reproducibility.

Comparative Table of Preparation Parameters for Related Compounds

Parameter This compound (3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine Notes
Molecular Formula C9H8F3NO C9H8F3NO2 Similar core, different substitution position
Key Synthetic Step Cyclization + trifluoromethoxylation + chiral amination Similar pathway Positional isomerism affects reactivity
Trifluoromethoxy Introduction Nucleophilic or electrophilic trifluoromethoxylation Same Requires moisture-free conditions
Chiral Control Method Enantioselective catalysis or chiral auxiliary Same Critical for biological activity
Typical Yield Moderate to high (50-80%) depending on step optimization Comparable Yield depends on reaction scale and purification

Chemical Reactions Analysis

(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

JNK Inhibition

One of the notable applications of (3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is its role as a selective inhibitor of c-Jun N-terminal kinase (JNK). JNK is involved in various cellular processes including inflammation and apoptosis. Studies have shown that compounds with similar structures exhibit promising activity in inhibiting JNK, which could be beneficial in treating conditions like diabetes and cancer .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs. The trifluoromethoxy group is believed to enhance the compound's ability to modulate inflammatory pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation play critical roles .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves nucleophilic substitution reactions that allow for the introduction of the trifluoromethoxy group at specific positions on the benzo[b]furan ring. Understanding the SAR is crucial for optimizing its pharmacological properties.

Key Findings from SAR Studies

  • Substituents at the 5-position on the benzo[b]furan core can significantly influence JNK inhibition potency.
  • Variations in the trifluoromethoxy group can lead to changes in solubility and bioavailability, impacting overall efficacy .
  • Compounds with electron-withdrawing groups tend to exhibit enhanced biological activity compared to those with electron-donating groups.

Case Study 1: JNK Inhibitors

In a study focused on developing selective JNK inhibitors, compounds related to this compound were synthesized and tested. The results indicated that modifications to the trifluoromethoxy group improved binding affinity to JNK, demonstrating a clear relationship between chemical structure and biological activity .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound in mouse models of neurodegeneration. The findings suggested that treatment with this compound led to reduced markers of oxidative stress and inflammation in brain tissues, supporting its potential use as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl

  • Substituents : Trifluoromethoxy at position 5 (vs. 6 in the main compound).
  • Stereochemistry : S-configuration at C3.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The S-configuration may reduce binding affinity to receptors optimized for the R-enantiomer .

(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

  • Substituents : Bromo (position 7) and fluoro (position 6).
  • Fluorine’s electronegativity may enhance polarity but lacks the lipophilicity of CF₃O .

6-Fluoro-2,3-dihydrobenzofuran-3-amine (Racemic)

  • Substituents : Fluoro at position 6.
  • Comparison : The absence of trifluoromethoxy reduces electron-withdrawing effects and lipophilicity. Racemic mixtures may exhibit lower pharmacological efficacy due to enantiomeric competition .

Functional Group Variations

(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine

  • Substituents : Ethyl (electron-donating) at position 6.

2,3-Dihydrobenzo[b][1,4]dioxin Derivatives (e.g., Compounds 5, 7, 8)

  • Core Structure : Dioxin ring vs. furan.
  • Comparison : Dioxin derivatives (e.g., from –5) exhibit lower basicity due to oxygen-rich rings, whereas the furan-amine structure in the main compound may enhance interaction with amine-sensitive targets .

Data Table: Structural and Property Comparison

Compound Name Substituents (Position) Stereochemistry Molecular Formula Key Properties Evidence ID
(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine CF₃O (6) R C₉H₈F₃NO₂ High lipophilicity, electron-withdrawing
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl CF₃O (5) S C₉H₈F₃NO₂·HCl Positional isomer, reduced target affinity
(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Br (7), F (6) R C₈H₇BrFNO Increased steric hindrance
6-Fluoro-2,3-dihydrobenzofuran-3-amine F (6) Racemic C₈H₈FNO Lower lipophilicity, racemic mixture
(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine C₂H₅ (6) R C₁₀H₁₃NO Electron-donating, higher basicity

Limitations and Notes

  • Data Gaps : Pharmacological data (e.g., IC₅₀, binding constants) are absent in provided evidence; comparisons are structural and theoretical.
  • Stereochemical Sensitivity : Activity differences between R and S enantiomers underscore the need for enantioselective synthesis .

Biological Activity

(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine, with the chemical formula C9H8F3NO and CAS number 1272732-77-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory and antimicrobial properties, as well as its implications in various therapeutic areas.

  • Molecular Formula : C9H8F3NO
  • Molar Mass : 203.16 g/mol
  • Structural Characteristics : The presence of a trifluoromethoxy group significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and antimicrobial effects.

Anti-inflammatory Effects

Research indicates that compounds with a furan nucleus exhibit notable anti-inflammatory properties. For instance, studies have shown that benzofuran derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating cyclooxygenase enzymes and lipoxygenases .

Case Study : A study conducted by Jih-Jung Chen et al. isolated dibenzofuran compounds and evaluated their effects on human neutrophils. The results demonstrated that these compounds inhibited reactive oxygen species (ROS) generation, suggesting a potential mechanism for their anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been documented. Furan compounds can selectively inhibit microbial growth through various mechanisms, including enzyme modification and disruption of microbial cell wall synthesis .

Research Findings :

  • In vitro Studies : Certain furan derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanisms of action are still under investigation but may involve interference with bacterial metabolic pathways.
  • Selective Inhibition : Research has shown that specific structural modifications in furan compounds can enhance their antimicrobial potency, indicating a structure-activity relationship that warrants further exploration .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • MAPK Pathway Modulation : Compounds in this class may exert regulatory effects on cellular signaling pathways such as MAPK, which is crucial for inflammatory responses.
  • PPAR-γ Activation : Some studies suggest that benzofuran derivatives can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to anti-inflammatory effects and improved insulin sensitivity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibits NO and PGE2 production; reduces ROS generation
AntimicrobialEffective against Gram-positive/negative bacteria; selective inhibition
MechanismModulates MAPK and activates PPAR-γ

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